N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide
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Overview
Description
N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide is an organic compound with a complex structure that includes an amino group, a methyl group, and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine: Known for its antimicrobial activity.
N-(5-Amino-2-methylphenyl)-2-piperidin-1-yl-acetamide: Used in proteomics research.
Uniqueness
N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide is unique due to its specific structural features, such as the ethoxybenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₈N₂O₂
- CAS Number : 954274-51-2
- Molecular Weight : Approximately 270.33 g/mol
The compound features an amine group and an ethoxybenzamide structure, which are crucial for its biological interactions. The presence of the amino group enhances its ability to interact with various biological targets, while the ethoxy group may improve solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced levels of inflammatory cytokines and other mediators in various disease models.
- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which may contribute to its protective effects against oxidative stress.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
-
Antimicrobial Properties :
- The compound has shown efficacy against various bacterial strains, indicating potential for development as an antimicrobial agent.
- Anticancer Effects :
- Anti-inflammatory Effects :
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study focused on breast cancer, this compound was tested for its ability to induce apoptosis. The results demonstrated significant cell cycle arrest at the G1 phase and increased markers of apoptosis, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial activity of the compound against common pathogens. The results indicated a notable reduction in bacterial viability at varying concentrations, supporting its use as a lead compound for developing new antibiotics.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-ethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-20-15-7-5-4-6-13(15)16(19)18-14-10-12(17)9-8-11(14)2/h4-10H,3,17H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOPVGXMHQWDQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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